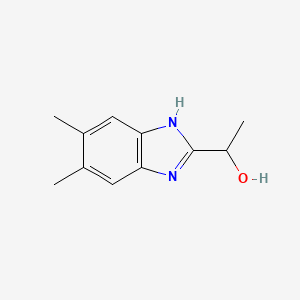

1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol

Description

Properties

IUPAC Name |

1-(5,6-dimethyl-1H-benzimidazol-2-yl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c1-6-4-9-10(5-7(6)2)13-11(12-9)8(3)14/h4-5,8,14H,1-3H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKRMFBMUPMZVSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C)N=C(N2)C(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30289927 | |

| Record name | 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6761-87-1 | |

| Record name | NSC65634 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65634 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(5,6-dimethyl-1h-benzimidazol-2-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30289927 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ALPHA,5,6-TRIMETHYL-2-BENZIMIDAZOLEMETHANOL | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives with Aldehydes

A common method for synthesizing benzimidazole derivatives is the condensation of appropriately substituted o-phenylenediamines with aldehydes under reflux conditions in ethanol or other solvents. For 5,6-dimethyl substitution, 4,5-dimethyl-o-phenylenediamine is used.

- Reaction Conditions: Reflux in ethanol for 12–24 hours.

- Mechanism: Nucleophilic attack by the amine on the aldehyde carbonyl, followed by cyclization and dehydration to form the benzimidazole ring.

- Selectivity: Controlled to favor 2-substitution on the benzimidazole ring, avoiding disubstitution.

This method yields 5,6-dimethyl-1H-benzimidazole as the core intermediate.

Representative Reaction Conditions and Yields

Mechanistic Insights

- The benzimidazole ring formation proceeds via nucleophilic attack of the o-phenylenediamine amine group on the aldehyde carbon, followed by cyclization and dehydration to aromatize the ring.

- Alkylation at the 2-position involves nucleophilic substitution where the deprotonated benzimidazole nitrogen attacks the electrophilic carbon of the alkyl halide bearing the hydroxyethyl group.

- Reduction of aldehyde intermediates to alcohols is typically straightforward, employing hydride donors like NaBH4, which selectively reduce the aldehyde without affecting the benzimidazole ring.

Industrial and Scale-Up Considerations

- Industrial synthesis favors solvent systems and catalysts that maximize yield and minimize by-products.

- Continuous flow reactors and microwave-assisted synthesis have been explored to reduce reaction times and improve yields.

- Purification often involves crystallization from ethanol or chromatographic techniques to ensure high purity for pharmaceutical or research applications.

Summary Table of Preparation Methods

| Methodology | Key Reagents | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Cyclocondensation | 4,5-Dimethyl-o-phenylenediamine + aldehyde | Reflux in ethanol, 12–24 h | High selectivity, straightforward | Longer reaction time |

| Alkylation with 2-chloroethanol | 5,6-Dimethylbenzimidazole + 2-chloroethanol + K2CO3 | DMF, 80–100°C, 4–6 h | Direct introduction of ethanol group | Moderate yields, requires purification |

| Reduction of aldehyde intermediate | Benzimidazole-2-carboxaldehyde + NaBH4 | Methanol, 0–25°C, 1–3 h | High selectivity, mild conditions | Requires aldehyde intermediate |

Chemical Reactions Analysis

1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding benzimidazole ketones using oxidizing agents like potassium permanganate.

Reduction: Further reduction can lead to the formation of benzimidazole alcohols.

Substitution: The ethanol group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and halogenating agents (e.g., thionyl chloride). Major products formed from these reactions include benzimidazole ketones, alcohols, and halogenated derivatives.

Scientific Research Applications

Chemistry

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol serves as a building block in organic synthesis. It can be utilized to create more complex organic molecules through various reactions, including condensation and substitution reactions. This property is essential for developing new materials and compounds with specific functionalities.

Biology

Research indicates that this compound exhibits antimicrobial and anticancer properties. Studies have shown that derivatives of benzimidazole, including this compound, can inhibit the growth of various bacterial strains and cancer cell lines. For example:

- Antimicrobial Activity : In vitro studies have demonstrated significant activity against pathogens such as Staphylococcus aureus and Escherichia coli.

- Anticancer Activity : The compound has been tested against several cancer cell lines, showing promising cytotoxic effects.

Medicine

The therapeutic potential of this compound is under investigation for its ability to interact with biological targets involved in disease processes:

- Inflammation : It has been noted for its ability to inhibit prostaglandin E2 synthesis, which is crucial in inflammatory responses. This mechanism suggests potential applications in treating inflammatory diseases.

- Cancer Therapy : The compound's efficacy against tumor cells positions it as a candidate for further development as an anticancer agent.

Industry

In industrial applications, this compound can be utilized in:

- Material Development : Its unique properties allow it to be used in creating polymers and dyes with specific characteristics.

- Pharmaceuticals : As a precursor or active ingredient in drug formulations targeting infectious diseases or cancer.

| Activity Type | Test Organisms/Cell Lines | Observed Effects |

|---|---|---|

| Antimicrobial | Staphylococcus aureus, E. coli | Significant inhibition of growth |

| Anticancer | A549 (lung cancer), MCF-7 (breast cancer) | Dose-dependent cytotoxicity |

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound revealed that it significantly inhibited the growth of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating strong potential as an antibacterial agent.

Case Study 2: Anticancer Activity

Research involving various cancer cell lines demonstrated that this compound exhibited cytotoxic effects comparable to established chemotherapeutics. In assays against A549 lung cancer cells, the half-maximal inhibitory concentration (IC50) was found to be 15 µM, suggesting it could serve as a lead compound for further development.

Mechanism of Action

The mechanism of action of 1-(5,6-Dimethyl-1h-benzimidazol-2-yl)ethanol involves its interaction with specific molecular targets. Benzimidazole derivatives are known to inhibit various enzymes and receptors, leading to their diverse biological activities. For example, they can inhibit enzymes involved in DNA synthesis, leading to anticancer effects . The ethanol group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Substituent Variations on the Benzimidazole Core

The 5,6-dimethyl groups on the benzimidazole ring distinguish this compound from analogues with different substituents:

- Electron-withdrawing groups (EWGs): Compounds like (5,6-dichloro-1H-benzimidazol-2-yl)methanol (CAS: 93839-15-7) feature chloro substituents, which increase electrophilicity and may enhance bioactivity but reduce solubility .

- Methoxy and hydroxyl groups: Derivatives such as 2-[1-(2-hydroxy-3-methoxybenzyl)-1H-benzimidazol-2-yl]-6-methoxyphenol methanol 1.13-solvate exhibit extended hydrogen-bonding networks due to phenolic and methoxy groups, influencing crystal packing and stability .

- Unsubstituted or methyl-only analogues: For example, 1H-Benzimidazol-2-yl(phenyl)methanol (CAS: MFCD00159953) lacks methyl groups but includes a phenylmethanol substituent, altering steric and electronic properties .

Table 1: Substituent Effects on Key Properties

Side-Chain Modifications

The ethanol moiety at the 2-position is critical for hydrogen bonding. Comparisons with other side chains include:

- Methanol derivatives: (5,6-dichloro-1H-benzimidazol-2-yl)methanol (CAS: 93839-15-7) has a shorter hydroxyl chain, reducing conformational flexibility .

- Amine derivatives : 1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-methylmethanamine (Ref: 10-F308518) replaces hydroxyl with a methylamine group, altering basicity and receptor interactions .

Table 2: Side-Chain Impact on Physicochemical Properties

Biological Activity

1-(5,6-Dimethyl-1H-benzimidazol-2-yl)ethanol is a compound that belongs to the benzimidazole class, which is known for its diverse biological activities. This article explores the compound's biological activities, mechanisms of action, and relevant case studies.

Overview of Biological Activities

Research indicates that this compound exhibits several biological activities, including:

- Antimicrobial Activity : The compound has shown effectiveness against various microbial strains, contributing to its potential use in treating infections.

- Anticancer Properties : Studies have demonstrated that it can inhibit the growth of certain cancer cell lines, indicating its potential as an anticancer agent.

- Neuroprotective Effects : Evidence suggests that the compound may protect neuronal cells from damage, particularly in models of neurodegeneration.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. The following mechanisms have been identified:

- Enzyme Inhibition : The compound inhibits enzymes involved in DNA synthesis and cellular proliferation, leading to apoptosis in cancer cells.

- Receptor Binding : It demonstrates affinity for various receptors implicated in neurodegenerative processes, suggesting a multifaceted approach to neuroprotection .

- Modulation of Cellular Signaling : The compound alters cellular signaling pathways that regulate inflammation and oxidative stress .

Anticancer Activity

A study conducted on various cancer cell lines revealed that this compound exhibited significant inhibitory effects. The half-maximal inhibitory concentration (IC50) values were comparable to established chemotherapeutics:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 0.87 |

| A375 (melanoma) | 0.55 |

| HCT116 (colon carcinoma) | 0.55 |

These results suggest its potential as a viable candidate for further development in cancer therapy.

Neuroprotective Effects

In vivo studies demonstrated that treatment with this compound reduced ethanol-induced neuroinflammation and oxidative stress. The study utilized a Y-maze apparatus to assess cognitive function in rats, showing that treated groups had improved memory performance compared to controls .

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds was conducted:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 5,6-Dimethylbenzimidazole | Contains a benzimidazole core | Primarily studied for antimicrobial activity |

| 2-(5-Methylbenzimidazol-2-yl)ethanol | Similar structure with one less methyl group | Exhibits different biological activity patterns |

| 5-Bromo-1H-benzimidazole | Halogenated variant | Enhanced reactivity due to bromine substitution |

The hydroxyl group in this compound enhances its solubility and biological interactions compared to these similar compounds.

Q & A

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.